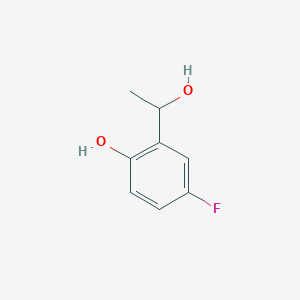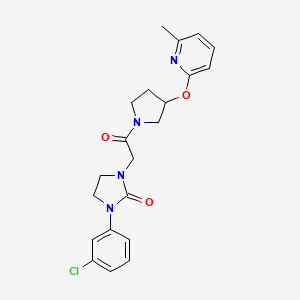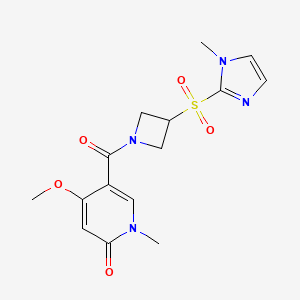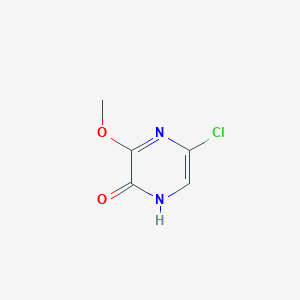
1-(2-羟基-5-氟苯基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-5-fluorophenyl)ethanol is an organic compound with the molecular formula C8H9FO2 It is characterized by the presence of a hydroxyl group and a fluorine atom attached to a phenyl ring, along with an ethanol moiety
科学研究应用
1-(2-Hydroxy-5-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction could lead to changes in the target’s function, potentially influencing various biological pathways .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities
Result of Action
Compounds with similar structures have been shown to have diverse biological activities, suggesting that this compound could have a wide range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 1-(2-Hydroxy-5-fluorophenyl)ethanol could be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the compound’s action could be affected by exposure to air, light, or certain chemicals.
生化分析
Biochemical Properties
The biochemical properties of 1-(2-Hydroxy-5-fluorophenyl)ethanol are not fully understood due to the lack of available research data. Based on its structural similarity to other phenolic compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 1-(2-Hydroxy-5-fluorophenyl)ethanol in animal models. Future studies could explore this aspect, including any threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1-(2-Hydroxy-5-fluorophenyl)ethanol are not well characterized. It is possible that it could interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(2-Hydroxy-5-fluorophenyl)ethanol and its effects on activity or function are not well characterized. It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Hydroxy-5-fluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.
Industrial Production Methods: On an industrial scale, the synthesis of 1-(2-Hydroxy-5-fluorophenyl)ethanol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-(2-Hydroxy-5-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2-Hydroxy-5-fluorophenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form 1-(2-Hydroxy-5-fluorophenyl)ethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 1-(2-Hydroxy-5-fluorophenyl)ethanone.
Reduction: 1-(2-Hydroxy-5-fluorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
相似化合物的比较
1-(2-Hydroxy-5-fluorophenyl)ethanol can be compared with other similar compounds such as:
1-(2-Hydroxyphenyl)ethanol: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
1-(2-Hydroxy-4-fluorophenyl)ethanol: The position of the fluorine atom is different, potentially altering its chemical reactivity and biological effects.
1-(2-Hydroxy-5-chlorophenyl)ethanol: The chlorine atom may impart different electronic properties compared to fluorine, affecting its interactions with molecular targets.
The uniqueness of 1-(2-Hydroxy-5-fluorophenyl)ethanol lies in the specific positioning of the hydroxyl and fluorine groups, which can influence its chemical behavior and biological activity in distinct ways.
属性
IUPAC Name |
4-fluoro-2-(1-hydroxyethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMSCKDTKBWDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-chlorophenyl)-5-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2427927.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2427928.png)

![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2427933.png)
![ethyl 2-{[4-(2-methoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2427937.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427938.png)

![4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid](/img/structure/B2427942.png)
![(E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2427943.png)
![5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2427945.png)
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/new.no-structure.jpg)
![N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2427947.png)

![[2-(2-benzoylhydrazinyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2427949.png)
